4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
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Overview
Description
The compound “4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine” is a complex organic molecule. It is related to a class of compounds known as piperazines . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds : A study explored the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential for creating anti-inflammatory and analgesic agents. These compounds demonstrated significant COX-2 inhibitory activity, suggesting their utility in drug development for inflammatory conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities of Triazole Derivatives : Another research focused on synthesizing triazole derivatives, including compounds with morpholine or methyl piperazine as components. These compounds were screened for antimicrobial activities, highlighting the potential for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Development of Anticonvulsant Agents : A novel anticonvulsant drug candidate named "Epimidin" was explored, indicating the importance of structural modifications in enhancing therapeutic efficacy. The study underlines the importance of HPLC methods in the development and validation of new pharmaceutical agents (Severina et al., 2021).
Antiproliferative Activity Against Cancer : New derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines, demonstrating the ongoing search for more effective cancer treatments. Compounds with specific structural features showed potential as anticancer agents, indicating the critical role of chemical synthesis in drug discovery (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, & Sadowska, 2015).
Methodological Advances
- High-Performance Liquid Chromatography (HPLC) Method Development : Research on the development and validation of HPLC methods for determining related substances in novel anticonvulsant agents showcases the intersection of analytical chemistry and pharmaceutical sciences. This is crucial for ensuring the purity and efficacy of new drug candidates (Severina et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound, also known as F2031-1084, is the KRAS G12C-GDP . KRAS mutations are the predominant oncogenic drivers in multiple indications including non-small cell lung carcinoma (NSCLC), colorectal carcinoma (CRC), and pancreatic ductal adenocarcinoma (PDAC) .
Mode of Action
F2031-1084 is a highly potent and specific KRAS G12C-GDP macrocyclic inhibitor . It interacts with its target by binding to the GDP-loaded form of G12C mutant KRAS . This covalent modification provides a strategy for targeting mutant-specific KRAS .
Biochemical Pathways
The compound affects the pathways related to the KRAS G12C-GDP . The KRAS protein plays a crucial role in the RAS/MAPK pathway, which is involved in cell proliferation, differentiation, and survival. Mutations in KRAS can lead to the continuous activation of this pathway, promoting uncontrolled cell growth and cancer development.
Pharmacokinetics
The compound exhibits a favorable preclinical potency, pharmacokinetics (PK), pharmacodynamics (PD), efficacy, off-target, and tolerability profile . It has once-daily (QD) oral dosing potential with a projected clinical dose that compares favorably to approved competitors . The significantly lower dose projection along with superior off-target profile puts F2031-1084 in a position to differentiate in the clinic regarding dose/pill burden, potential for drug-drug interactions (DDIs), and/or risks associated with drug-induced liver injury (DILI) in a combination setting .
Result of Action
The molecular and cellular effects of F2031-1084’s action are seen in its ability to inhibit the activity of the KRAS G12C-GDP, thereby potentially halting the uncontrolled cell growth seen in various cancers . This can lead to a decrease in tumor size and potentially halt the progression of the disease.
Biochemical Analysis
Biochemical Properties
It has been found that compounds with similar structures have shown affinity towards alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Based on the known interactions of structurally similar compounds with alpha1-adrenergic receptors , it can be hypothesized that F2031-1084 may influence cell function by modulating these receptors
Molecular Mechanism
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors These interactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O2/c1-25-19-16(15-22-25)20(27-11-13-30-14-12-27)24-21(23-19)28-9-7-26(8-10-28)17-5-3-4-6-18(17)29-2/h3-6,15H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIQWUQTNIEMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.